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benzo[d][1,2,3]thiadiazol-5-aMine

Cat. No.: B1317220
CAS No.: 1753-29-3
M. Wt: 151.19 g/mol
InChI Key: NTOZWWRQYAJWGC-UHFFFAOYSA-N
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Description

Historical Trajectories in Benzo[d]Current time information in Bangalore, IN.benchchem.commdpi.comthiadiazole Chemistry and Precursors

The journey into the chemistry of thiadiazoles began in the late 19th century. The first 1,3,4-thiadiazole (B1197879) was documented by Fischer in 1882, with its definitive ring structure being established by Freund and Kuh in 1890. nih.gov The synthesis of the fused benzo[d] Current time information in Bangalore, IN.mdpi.comthiadiazole ring system often involves historical name reactions. The Herz reaction, for instance, which was traditionally used for synthesizing benzo Current time information in Bangalore, IN.mdpi.comdithiazole compounds from anilines, provides a foundational approach for creating related benzofused sulfur-nitrogen heterocycles. mdpi.com This reaction typically involves treating an aniline (B41778) with sulfur monochloride, often leading to chlorinated byproducts. mdpi.com

A significant advancement in the synthesis of this class of compounds was the development of solid-phase synthesis methods. The first solid-phase synthesis of benzo Current time information in Bangalore, IN.mdpi.comthiadiazoles was achieved by starting from resin-bound ortho-bromo or iodo triazenes, which allowed for functionalization upon cleavage from the solid support. rsc.orgnih.gov This represented a move towards more efficient and modular synthetic strategies.

The direct precursor to benzo[d] Current time information in Bangalore, IN.mdpi.comthiadiazol-5-amine involves the synthesis of the core benzothiadiazole structure followed by functional group manipulation. A common route involves the nitration of benzo Current time information in Bangalore, IN.mdpi.comthiadiazole, followed by the reduction of the resulting nitro-benzothiadiazoles to the corresponding amines. For example, a mixture of nitro-benzo Current time information in Bangalore, IN.mdpi.comthiadiazoles can be reduced using iron powder in ethanol (B145695) and hydrochloric acid to yield a mixture of amino-isomers, including 4-amino, 7-amino, and the target 5-amino-1,2,3-benzothiadiazole, which are then separated by chromatography. chemicalbook.com

Milestone Description Year
First Thiadiazole DescribedThe first 1,3,4-thiadiazole was reported by Fischer.1882
Thiadiazole Structure ElucidatedThe true nature of the thiadiazole ring system was demonstrated by Freund and Kuh. nih.gov1890
Herz ReactionA key reaction for synthesizing benzofused sulfur-nitrogen heterocycles from anilines. mdpi.com-
First Solid-Phase SynthesisDevelopment of the first solid-phase synthesis for benzo Current time information in Bangalore, IN.mdpi.comthiadiazoles. rsc.orgnih.gov2005

The Significance of the Benzo[d]Current time information in Bangalore, IN.benchchem.commdpi.comthiadiazole Core in Contemporary Chemical Research

The benzo[d] Current time information in Bangalore, IN.mdpi.comthiadiazole core is a privileged scaffold in modern chemical research, demonstrating a wide array of applications in both medicinal chemistry and materials science. Its unique electronic properties, arising from the fused aromatic system containing a sulfur-nitrogen heterocycle, make it an attractive building block for novel functional molecules. mdpi.com

In the field of agrochemicals, derivatives of benzo Current time information in Bangalore, IN.mdpi.comthiadiazole have been successfully developed as plant activators. nih.gov These compounds can induce systemic acquired resistance (SAR) in plants, offering protection against a broad spectrum of pathogens. nih.govnih.gov For instance, certain benzo-1,2,3-thiadiazole-7-carboxylate derivatives have shown excellent activity against fungal pathogens in cucumber. nih.gov Furthermore, by incorporating the benzo[d] Current time information in Bangalore, IN.mdpi.comthiadiazole moiety into other chemical structures, novel and potent nematicidal agents have been designed to combat plant-parasitic nematodes like Meloidogyne incognita. nih.gov The fungicidal and general microbicidal properties of this class of compounds are also the subject of patented inventions for crop protection. mdpi.comgoogle.com

The biological activity of the benzothiadiazole core extends to human health. The broader class of 1,2,3-thiadiazoles has been investigated for a multitude of pharmacological activities, including antifungal, antiviral, and anticancer properties. mdpi.com Related fused systems, such as benzo[d]imidazo[2,1-b]thiazole derivatives, have shown promise as potent antitubercular and antibacterial agents. nih.gov While a different isomer, the benzo[c] Current time information in Bangalore, IN.mdpi.comthiadiazole scaffold has been explored for its potential in treating neurodegenerative disorders due to its anti-cholinergic properties. mdpi.com

In materials science, the electronic nature of the benzothiadiazole core is being harnessed. There is renewed interest in these structures for applications as organic semiconductors and radicals. mdpi.com Specifically, benzo[1,2-d:4,5-d′]bis( Current time information in Bangalore, IN.mdpi.comthiadiazole), an extended system, is being investigated as an electron-accepting building block for organic photovoltaic devices. nih.gov The reactivity of halogenated benzothiadiazoles in cross-coupling reactions further expands their utility in creating complex, conjugated materials for electronic applications. nih.gov

Application Area Specific Use Example Derivative Class
AgrochemicalsPlant Activators (Induce Disease Resistance)Benzo-1,2,3-thiadiazole-7-carboxylates nih.gov
AgrochemicalsNematicides1,2,3-Benzotriazin-4-one derivatives containing benzo[d] Current time information in Bangalore, IN.mdpi.comthiadiazole nih.gov
Medicinal ChemistryAntifungal, Antiviral, AnticancerGeneral 1,2,3-thiadiazole (B1210528) derivatives mdpi.com
Materials ScienceOrganic ElectronicsBenzo[1,2-d:4,5-d′]bis( Current time information in Bangalore, IN.mdpi.comthiadiazole) for photovoltaics nih.gov
Materials ScienceOrganic SemiconductorsGeneral benzo Current time information in Bangalore, IN.mdpi.comdithiazole structures mdpi.com

Academic Research Focus and Unexplored Facets of Benzo[d]Current time information in Bangalore, IN.benchchem.commdpi.comthiadiazol-5-amine

The academic research focus on benzo[d] Current time information in Bangalore, IN.mdpi.comthiadiazol-5-amine itself centers on its role as a versatile chemical building block. Its synthesis and characterization have been reported, providing the foundational data necessary for its use in more complex molecular architectures. chemicalbook.com The presence of the amine group at the 5-position offers a reactive handle for a variety of chemical transformations, including oxidation, reduction, and substitution reactions, allowing for the introduction of diverse functional groups.

While the broader benzo[d] Current time information in Bangalore, IN.mdpi.comthiadiazole class has seen significant investigation, the specific properties and potential applications of the 5-amino isomer remain comparatively less explored. Much of the research on biological activity has focused on derivatives with substituents at other positions, such as the 7-carboxylate derivatives used as plant activators. nih.gov Therefore, a systematic investigation into the biological profile of benzo[d] Current time information in Bangalore, IN.mdpi.comthiadiazol-5-amine and its simple derivatives (e.g., amides, sulfonamides) could unveil novel pharmacological activities.

Similarly, in materials science, while the electron-accepting properties of the core and its bis-fused analogues are being studied, the influence of an electron-donating amino group at the 5-position on the electronic and photophysical properties of the scaffold is an area ripe for exploration. nih.gov The interplay between the electron-donating amine and the inherently electron-withdrawing thiadiazole ring could lead to interesting intramolecular charge-transfer characteristics, which are desirable for applications in nonlinear optics and as components in dye-sensitized solar cells.

The reactivity of the amine functionality also presents unexplored opportunities. While general reactivity is noted, detailed studies on its participation in modern cross-coupling reactions (e.g., Buchwald-Hartwig amination, Suzuki or Stille couplings after conversion to a halide or triflate) to create extended π-conjugated systems are not widely reported. Such investigations could pave the way for new classes of materials with tailored electronic and optical properties based on this specific isomer.

Property Value
IUPAC Name benzo[d] Current time information in Bangalore, IN.mdpi.comthiadiazol-5-amine
CAS Number 1753-29-3
Molecular Formula C₆H₅N₃S
Molecular Weight 151.19 g/mol
¹H NMR (300 MHz, CDCl₃) δ 4.06 (brs, 2H), 7.09 (dd, J=9.0 Hz, 2.5 Hz, 1H), 7.78 - 7.84 (m, 2H)
Data sourced from ChemicalBook. chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5N3S B1317220 benzo[d][1,2,3]thiadiazol-5-aMine CAS No. 1753-29-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3-benzothiadiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3S/c7-4-1-2-6-5(3-4)8-9-10-6/h1-3H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTOZWWRQYAJWGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)N=NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90878871
Record name 1,2,3-Benzothiadiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90878871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1753-29-3
Record name 1,2,3-Benzothiadiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90878871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Strategic Derivatization of Benzo D 1 2 3 Thiadiazol 5 Amine

Electrophilic Aromatic Substitution on the Benzo[d]nih.govmdpi.comnih.govthiadiazole Moiety

The benzo[d] nih.govmdpi.comnih.govthiadiazole system is generally electron-deficient, which typically makes electrophilic aromatic substitution challenging, often requiring harsh reaction conditions. acs.org The regioselectivity of such reactions is dictated by the electronic influence of the fused thiadiazole ring. For the parent benzo[d] nih.govmdpi.comnih.govthiadiazole, nitration followed by reduction is a common route to access amino-substituted derivatives. This process, however, often results in a mixture of isomers, with the 5-amino product being a minor component. For instance, one synthetic route reports the formation of 1,2,3-benzothiadiazol-5-amine in a 10% yield, alongside the 7-amino (34%) and 4-amino (16%) isomers, highlighting the directing effects of the heterocyclic ring.

The introduction of substituents on the benzene (B151609) ring can further influence the outcome of electrophilic substitution. The presence of the amine group in benzo[d] nih.govmdpi.comnih.govthiadiazol-5-amine would be expected to activate the ring towards electrophiles, although the deactivating effect of the thiadiazole ring remains a significant factor.

Nucleophilic Transformations Involving the Amine Functionality of Benzo[d]nih.govmdpi.comnih.govthiadiazol-5-amine

The amine group of benzo[d] nih.govmdpi.comnih.govthiadiazol-5-amine is a key site for nucleophilic transformations, allowing for the introduction of a wide array of functional groups and the construction of more complex molecules. Standard reactions of aromatic amines, such as acylation, alkylation, and diazotization, can be applied to this scaffold. For example, the reaction with acyl chlorides or anhydrides would yield the corresponding amides, which can serve as precursors for further functionalization.

In related brominated benzothiadiazole systems, nucleophilic aromatic substitution (SNAr) of a bromine atom by various amines has been studied. nih.gov For instance, 4-bromobenzo[1,2-d:4,5-d′]bis( nih.govmdpi.comnih.govthiadiazole) reacts with amines like morpholine, piperidine, and pyrrolidine (B122466) to yield the corresponding amino-substituted products. nih.gov The reaction rates for these substitutions are influenced by the electronic nature of the benzothiadiazole core, with more electron-deficient systems reacting faster. nih.gov While this example is on a related bromo-derivative, it demonstrates the feasibility of nucleophilic substitution on the benzothiadiazole ring, a reaction pathway that complements the reactivity of the amine group in the title compound.

Advanced Functionalization via Cross-Coupling Reactions (e.g., Palladium-Catalyzed C-H Direct Arylation, Stille Reaction)

Modern cross-coupling reactions have emerged as powerful tools for the derivatization of heterocyclic compounds, including the benzo[d] nih.govmdpi.comnih.govthiadiazole scaffold. Palladium-catalyzed reactions, in particular, have been instrumental in forging new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed C-H Direct Arylation:

Direct C-H arylation is an atom-economical method for creating aryl-aryl bonds. Research on benzo[1,2-d:4,5-d′]bis( nih.govmdpi.comnih.govthiadiazole), a related tricyclic system, has shown that palladium-catalyzed direct C-H arylation with bromo- or iodoarenes can selectively form mono- and diarylated products. nih.govnih.govresearchgate.net The reaction conditions, including the choice of catalyst, ligand, and solvent, are crucial for achieving high selectivity and yields. nih.govnih.gov For instance, the use of Pd(OAc)₂ with a di-tert-butyl(methyl)phosphonium tetrafluoroborate (B81430) ligand in refluxing toluene (B28343) or xylene has proven effective. nih.gov Oxidative C-H hetarylation with thiophenes has also been successfully employed. nih.govnih.govresearchgate.net These findings suggest that direct C-H functionalization could be a viable strategy for the derivatization of benzo[d] nih.govmdpi.comnih.govthiadiazol-5-amine, potentially at the C-4, C-6, or C-7 positions, depending on the directing effects of the amine and thiadiazole groups.

Stille Reaction:

The Stille reaction, which couples an organotin compound with an organic halide or triflate, is another valuable tool. Studies on 4,8-dibromobenzo[1,2-d:4,5-d′]bis( nih.govmdpi.comnih.govthiadiazole) have demonstrated its successful participation in Stille cross-coupling reactions with various aromatic and heteroaromatic stannyl (B1234572) derivatives. mdpi.com The reactions, catalyzed by complexes like PdCl₂(PPh₃)₂, allow for the selective formation of mono- and bis-arylated products. mdpi.com The reactivity can be controlled by the reaction conditions; for example, milder conditions may favor monosubstitution, while more forcing conditions can lead to disubstitution. mdpi.com For benzo[d] nih.govmdpi.comnih.govthiadiazol-5-amine, a bromo- or iodo-substituted derivative would be required to participate in a Stille coupling, which could be introduced via electrophilic halogenation.

Table 1: Examples of Palladium-Catalyzed Reactions on Benzothiadiazole Scaffolds

Reaction Type Substrate Coupling Partner Catalyst/Ligand Product Yield (%) Reference
Stille Coupling 4-bromobenzo[1,2-d:4,5-d′]bis( nih.govmdpi.comnih.govthiadiazole) Thienyltributyl stannane PdCl₂(PPh₃)₂ 4-thienylbenzo[1,2-d:4,5-d′]bis( nih.govmdpi.comnih.govthiadiazole) 75 mdpi.com
C-H Arylation Benzo[1,2-d:4,5-d′]bis( nih.govmdpi.comnih.govthiadiazole) Bromoarenes Pd(OAc)₂ / PBut₂MeHBF₄ 4-mono- or 4,8-di-arylated derivatives Moderate nih.gov

Ring-Opening and Degradation Pathways of the Benzo[d]nih.govmdpi.comnih.govthiadiazole System

The 1,2,3-thiadiazole (B1210528) ring, while aromatic, can undergo ring-opening reactions under certain conditions. For instance, the structurally related benzo nih.govmdpi.comnih.govdithiazole system, often synthesized via the Herz reaction, can be ring-opened to form 2-aminothiophenols upon hydrolysis. mdpi.com This transformation highlights the potential for the thiadiazole ring to act as a synthetic precursor to other sulfur-containing aromatic compounds.

While specific studies on the ring-opening of benzo[d] nih.govmdpi.comnih.govthiadiazol-5-amine are not prevalent in the searched literature, the general reactivity of 1,2,3-thiadiazoles suggests that pathways involving extrusion of nitrogen gas upon photolysis or thermolysis to form thioketenes are possible. These highly reactive intermediates could then undergo various subsequent reactions. The stability of the benzothiadiazole ring is a crucial factor in its application, and understanding its degradation pathways is important for the design of robust molecules.

Molecular Rearrangements in Benzo[d]nih.govmdpi.comnih.govthiadiazole Derivatives

Molecular rearrangements can offer pathways to novel heterocyclic structures. In the broader class of 1,2,3-thiadiazoles, various rearrangements have been documented. osi.lv For example, a 1,2,3-thiadiazole to 1,2,3-thiadiazole rearrangement has been observed where a 4-ethoxycarbonyl-5-diazomethyl-1,2,3-thiadiazole isomerizes to a different 1,2,3-thiadiazole structure. rsc.org Another notable transformation involves the reaction of β-1,2,3-thiadiazol-5-yl enamines with acetyl chloride, which can lead to the formation of thieno[2,3-d]pyridazines through a plausible mechanism involving a novel ring rearrangement of a 5-vinyl-1,2,3-thiadiazole intermediate. researchgate.net These examples, while not on the specific benzo[d] nih.govmdpi.comnih.govthiadiazol-5-amine core, illustrate the potential for skeletal reorganization within the thiadiazole family, which could be exploited for the synthesis of new and complex heterocyclic systems.

Synthesis of Complex Conjugates and Hybrid Molecular Architectures Incorporating Benzo[d]nih.govmdpi.comnih.govthiadiazol-5-amine

The unique electronic properties of the benzothiadiazole core make it an attractive building block for the construction of complex conjugates and hybrid molecules, particularly in the fields of materials science and medicinal chemistry. The amine functionality of benzo[d] nih.govmdpi.comnih.govthiadiazol-5-amine serves as an excellent handle for linking this heterocycle to other molecular fragments.

For example, the amine group can be transformed into other functional groups that are amenable to conjugation reactions. Diazotization of the amine to form a diazonium salt would allow for coupling reactions to form azo dyes or for Sandmeyer-type reactions to introduce a variety of substituents. Furthermore, the amine can participate in condensation reactions with aldehydes or ketones to form Schiff bases, which are versatile intermediates for the synthesis of more elaborate structures. nih.gov

The concept of creating hybrid molecules by combining different pharmacophores or functional units is a common strategy in drug design and materials science. nih.govnih.gov Benzo[d] nih.govmdpi.comnih.govthiadiazol-5-amine can be envisioned as a key component in such hybrid architectures. For instance, it could be coupled with other heterocyclic systems, polymers, or biomolecules to generate materials with tailored electronic, optical, or biological properties. The synthesis of such conjugates would rely on the strategic application of the reactions discussed previously, such as nucleophilic transformations of the amine group and cross-coupling reactions on the aromatic core.

Sophisticated Spectroscopic and Structural Elucidation of Benzo D 1 2 3 Thiadiazol 5 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of benzo[d] rsc.orgnih.govthiadiazol-5-amine in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy:

In the ¹H NMR spectrum of 5-amino-1,2,3-benzothiadiazole, the aromatic protons exhibit distinct chemical shifts due to their specific electronic environments. A publication provides the following data for 5-amino-1,2,3-benzothiadiazole in CDCl₃: a broad singlet for the amine protons (NH₂) at approximately 4.06 ppm, a doublet of doublets for the proton at the 6-position (H-6) at 7.09 ppm (J=9.0, 2.5 Hz), and a multiplet for the protons at the 4- and 7-positions (H-4, H-7) in the range of 7.78 - 7.84 ppm. chemicalbook.com The broadness of the amine signal is characteristic and results from quadrupole broadening and potential hydrogen exchange. The coupling constants observed for the aromatic protons are typical for ortho and meta couplings in a benzene (B151609) ring, confirming the substitution pattern.

For the parent compound, 1,2,3-benzothiadiazole, the proton chemical shifts in CCl₄ have been reported as follows: δ 8.564 (H-4), δ 7.567 (H-5), δ 7.612 (H-6), and δ 8.045 (H-7). chemicalbook.com The introduction of the amino group at the 5-position significantly alters the electronic distribution in the benzene ring, leading to the observed upfield shift of the adjacent protons.

¹³C NMR Spectroscopy:

Interactive Data Table: ¹H NMR Chemical Shifts (ppm)

CompoundH-4H-5/NH₂H-6H-7Solvent
Benzo[d] rsc.orgnih.govthiadiazol-5-amine7.78-7.84 (m)4.06 (br s)7.09 (dd)7.78-7.84 (m)CDCl₃
1,2,3-Benzothiadiazole8.5647.5677.6128.045CCl₄

Data sourced from references chemicalbook.comchemicalbook.com. Note: 'm' denotes multiplet, 'br s' denotes broad singlet, and 'dd' denotes doublet of doublets.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Characterization

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For benzo[d] rsc.orgnih.govthiadiazol-5-amine (C₆H₅N₃S), the exact mass can be calculated and compared with the experimentally measured value to confirm its identity.

The molecular formula C₆H₅N₃S gives a theoretical monoisotopic mass of 151.0204 Da. chemicalbook.com HRMS analysis of this compound would be expected to yield a measured mass very close to this theoretical value, typically within a few parts per million (ppm) of error. This high level of accuracy allows for the unambiguous determination of the elemental formula, distinguishing it from other potential isomers or compounds with the same nominal mass. For instance, in the characterization of related benzothiazole (B30560) derivatives, HRMS is routinely used to confirm the successful synthesis of the target molecules.

Vibrational Spectroscopy for Molecular Fingerprinting (FT-IR, Raman Spectroscopy)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule's functional groups.

FT-IR Spectroscopy:

The FT-IR spectrum of benzo[d] rsc.orgnih.govthiadiazol-5-amine would exhibit characteristic absorption bands corresponding to its functional groups. The N-H stretching vibrations of the primary amine group are expected to appear as two bands in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations typically occur above 3000 cm⁻¹. The C=C stretching vibrations of the benzene ring are found in the 1450-1600 cm⁻¹ region. The C-N stretching vibration would likely appear in the 1250-1350 cm⁻¹ range. The characteristic vibrations of the thiadiazole ring, involving C-S and N-N bonds, would also be present, although their assignment can be complex. In related thiadiazole derivatives, C=N stretching bands are observed around 1625-1629 cm⁻¹. amhsr.org

Raman Spectroscopy:

Raman spectroscopy provides complementary information to FT-IR. The symmetric vibrations and those of non-polar bonds often give rise to strong Raman signals. For benzo[d] rsc.orgnih.govthiadiazole systems, the aromatic ring stretching modes would be prominent. The C-S and S-N stretching vibrations of the thiadiazole ring are also expected to be Raman active. For benzothiazole, the thiazole (B1198619) sulfur vibration appears around 748 cm⁻¹ in the Raman spectrum. researchgate.net

Interactive Data Table: Characteristic Vibrational Frequencies (cm⁻¹)

Vibrational ModeExpected FT-IR RangeExpected Raman Signal
N-H stretch (amine)3300-3500Weak
Aromatic C-H stretch>3000Strong
C=C stretch (aromatic)1450-1600Strong
C-N stretch1250-1350Medium
C=N stretch (thiadiazole)~1625Medium
C-S stretch700-800Strong

Expected ranges are based on general spectroscopic principles and data from related compounds. amhsr.orgresearchgate.net

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information for a compound in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for benzo[d] rsc.orgnih.govthiadiazol-5-amine was not found in the search results, studies on related benzothiadiazole and benzimidazole (B57391) derivatives offer valuable insights.

Crystallographic studies reveal that fused aromatic heterocyclic systems like this are typically planar. researchgate.net The planarity of the benzo[d] rsc.orgnih.govthiadiazole core is expected. The crystal packing would likely be influenced by intermolecular hydrogen bonding involving the amino group (N-H···N or N-H···S interactions), which are crucial in directing the three-dimensional architecture. In similar structures, N-H···N hydrogen bond distances typically range from 2.8 to 3.4 Å. Additionally, π-π stacking interactions between the aromatic rings of adjacent molecules would contribute to the stability of the crystal lattice. The molecular geometry, including the planarity of the fused ring system, has been confirmed for various substituted 1,3,4-thiadiazoles. nih.gov

Electronic Absorption and Emission Spectroscopic Properties of Benzo[d]benchchem.comrsc.orgnih.govthiadiazole Systems

UV-Vis absorption and fluorescence emission spectroscopy are used to investigate the electronic transitions within a molecule. The benzo[d] rsc.orgnih.govthiadiazole scaffold is known to be a part of many fluorescent molecules and organic materials.

UV-Vis Absorption Spectroscopy:

Benzo[d] rsc.orgnih.govthiadiazole derivatives typically exhibit absorption bands in the UV and visible regions corresponding to π-π* and n-π* transitions. The introduction of an electron-donating amino group onto the benzothiadiazole core is expected to cause a red-shift (bathochromic shift) of the absorption maxima due to the extension of the conjugated system and the creation of a "push-pull" electronic character. For example, UV-Vis spectra of benzo[1,2-d:4,5-d′]bis( rsc.orgnih.govthiadiazole) derivatives show the longest wavelength band in the region of 375–425 nm, which is attributed to the HOMO–LUMO π-π* transition. nih.gov

Fluorescence Emission Spectroscopy:

Many benzothiadiazole derivatives are known for their fluorescent properties, often exhibiting large Stokes shifts. rsc.org The emission wavelength and quantum yield are highly dependent on the substitution pattern and the solvent polarity. The "push-pull" nature endowed by the amino group in benzo[d] rsc.orgnih.govthiadiazol-5-amine suggests that it may exhibit interesting fluorescence properties, potentially with intramolecular charge transfer (ICT) character in the excited state. Related 2,1,3-benzothiadiazole (B189464) derivatives are known to be versatile fluorophores with high fluorescence quantum yields and tunable emission wavelengths. rsc.orgnih.gov The fluorescence spectra of some benzothiadiazole derivatives show a single emission band with a large Stokes shift, for example, a derivative exhibited an emission maximum at 502 nm with a Stokes shift of 6050 cm⁻¹. rsc.org

Interactive Data Table: Spectroscopic Properties of Related Benzothiadiazole Systems

Compound TypeAbsorption λmax (nm)Emission λmax (nm)Key Feature
Benzo[1,2-d:4,5-d′]bis( rsc.orgnih.govthiadiazole)s375-425-π-π* HOMO-LUMO transition
2,1,3-Benzothiadiazole derivatives-477-530Large Stokes shifts

Data sourced from references nih.govrsc.org.

Computational and Theoretical Investigations on Benzo D 1 2 3 Thiadiazol 5 Amine

Quantum Chemical Approaches to Electronic Structure and Reactivity

Quantum chemical methods are fundamental in predicting the behavior of molecules at the electronic level. These approaches offer insights into molecular geometry, orbital energies, and electron distribution, which are key determinants of a compound's physical and chemical properties.

Density Functional Theory (DFT) Studies on Electronic Properties and Molecular Orbitals (HOMO/LUMO Analysis, Band Gaps)

Density Functional Theory (DFT) has become a standard method for investigating the electronic properties of organic molecules due to its balance of accuracy and computational cost. DFT calculations are used to optimize molecular geometries and to determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between HOMO and LUMO, known as the band gap, is a critical parameter that influences the molecule's reactivity and electronic transitions. nih.gov

For derivatives of benzo[d]thiazole, a related heterocyclic system, DFT calculations have been instrumental. For instance, studies on 5-difluoromethyl-1,3,4-thiadiazole-2-amino derivatives utilized DFT to correlate charge distribution with their anticancer activity. Similarly, for novel benzimidazole (B57391)–thiadiazole hybrids, HOMO-LUMO analysis showed that a lower energy gap (ΔE) is associated with higher chemical reactivity and, in some cases, greater antibacterial activity. acs.org

Theoretical studies on compounds based on quaterthiophene and benzo acs.orgnih.govthiadiazole have demonstrated how DFT can be used to predict band gaps and understand the relationship between molecular structure and electronic properties for applications in organic solar cells. jmaterenvironsci.comresearchgate.net The introduction of different functional groups can significantly alter the HOMO and LUMO energy levels, thereby tuning the electronic and optical properties of the molecules. nih.govcore.ac.uk These computational approaches provide a theoretical foundation for designing new materials with desired electronic characteristics. jmaterenvironsci.com

Table 1: Calculated Electronic Properties of Selected Thiadiazole Derivatives Using DFT
Compound/PolymerHOMO (eV)LUMO (eV)Band Gap (eV)Reference
Benzimidazole–thiadiazole hybrid (5h)--3.432 acs.org
PTBTT-5.68-3.911.77 core.ac.uk
PHTBTHT-5.71-3.721.99 core.ac.uk
PFBTF-5.61-4.041.57 core.ac.uk
PTTBTTT-5.51-3.711.80 core.ac.uk

Ab Initio and Semi-Empirical Methodologies

Beyond DFT, other computational methods are also employed. Ab initio methods, such as Hartree-Fock (HF), provide a rigorous, first-principles approach to solving the electronic Schrödinger equation, though they are computationally more demanding. mdpi.com For instance, a comparative study on 2-(4-methoxyphenyl)benzo[d]thiazole found that the B3LYP functional within DFT was superior to the scaled HF approach for predicting vibrational frequencies. mdpi.com

More recently, methods like EDDB (Electron Density of Delocalized Bonds) and GIMIC (Gauge-Including Magnetically Induced Currents) have been used to study the electronic structure and delocalization in complex heterocyclic systems like benzo[1,2-d:4,5-d']bis( acs.orgjmaterenvironsci.comthiadiazole). nih.govmdpi.com These advanced techniques offer deeper insights into aromaticity and electron deficiency, which are crucial for understanding the reactivity of these compounds. nih.govmdpi.com Semi-empirical methods, while less accurate, can be useful for screening large numbers of molecules due to their lower computational cost.

Mechanistic Elucidation of Reactions via Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms. By calculating the energies of reactants, transition states, and products, chemists can map out the most likely pathway for a given chemical transformation. For example, in the synthesis of benzimidazole-thiadiazole hybrids, a proposed mechanism involves the nucleophilic attack of an amine group on an aldehyde bisulfite compound. nih.gov Computational studies can validate such proposed mechanisms by providing energetic details of each step. This understanding is critical for optimizing reaction conditions to improve yields and selectivity. mdpi.com

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies for Benzo[d]benchchem.comacs.orgjmaterenvironsci.comthiadiazol-5-amine Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically altering the structure of a lead compound to understand how these changes affect its biological activity. For derivatives of the closely related benzo[d]thiazole scaffold, SAR studies have been extensively performed. For example, in a series of benzo[d]thiazole-hydrazones, it was found that the nature of substituents on the phenyl ring significantly influenced their antimicrobial activity. nih.gov Electron-donating groups tended to increase antibacterial potency, while electron-withdrawing groups enhanced antifungal activity. nih.gov

Similarly, for a series of 1,2,3-triazole, amide, and ester-based benzothiazole (B30560) derivatives developed as potential imaging agents for tau protein, SAR studies revealed that the nature of the linker between the benzothiazole core and another aromatic moiety was crucial for their binding affinity and ability to visualize neurofibrillary tangles. rsc.org In another study on benzo[d]thiazol-2(3H)one based sigma receptor ligands, the linker chain length and aryl substitution were found to be important for subtype selectivity, while the alkylamine ring size was critical for receptor affinity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies take SAR a step further by using statistical methods to correlate physicochemical properties of molecules with their biological activities. This allows for the development of mathematical models that can predict the activity of new, unsynthesized compounds. For a series of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones, QSAR studies were employed to design novel antibacterial agents. researchgate.net

Molecular Docking and Ligand-Receptor Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein receptor. kean.edu This information is invaluable for understanding the mechanism of action of a drug and for designing more potent inhibitors.

For various benzothiazole and thiadiazole derivatives, molecular docking studies have been crucial in identifying key interactions with their biological targets. For instance, in a study of benzimidazole–thiadiazole hybrids as antimicrobial agents, molecular docking was used to investigate their binding to the 14-α demethylase enzyme of Candida species. acs.org The results showed that the thiadiazole core interacts with the heme group of the enzyme, and a hydrogen bond is formed between the benzimidazole ring and a methionine residue. acs.org

Advanced Research Applications of Benzo D 1 2 3 Thiadiazol 5 Amine

Explorations in Medicinal Chemistry

The exploration of benzo[d] nih.govnih.govnih.govthiadiazole derivatives in medicinal chemistry has revealed a broad spectrum of biological activities. The structural rigidity and the presence of sulfur and nitrogen atoms allow for diverse interactions with biological macromolecules, making it a privileged scaffold in drug discovery.

In vitro studies are crucial for the initial screening and characterization of the pharmacological potential of new chemical entities. Derivatives of the benzo[d] nih.govnih.govnih.govthiadiazole core have demonstrated promising results across a range of biological assays.

The development of novel anti-cancer agents remains a primary focus of medicinal chemistry. Derivatives of 1,2,3-thiadiazole (B1210528) have shown significant antitumor activity. For instance, certain d-ring fused 1,2,3-thiadiazole dehydroepiandrosterone (B1670201) (DHEA) derivatives have exhibited potent activity against human breast cancer T47D cells, with IC50 values comparable to the reference drug adriamycin. nih.gov Another group of 1,2,3-thiadiazole derivatives has been found to inhibit the heat shock protein 90 (Hsp90), a chaperone protein that is crucial for the stability of several oncoproteins, making it a promising target for cancer therapy. nih.gov Furthermore, derivatives of 2-amino, 5-nitrothiazole (B1205993) have been identified as a promising starting point for synthesizing new drugs to treat metastatic breast cancer, with some compounds showing a statistically significant cytotoxic effect on the MDA-MB-231 cell line. cttjournal.com

Table 1: In Vitro Anti-cancer Activity of Thiadiazole Derivatives

Compound TypeCell LineActivity (IC50 in µM)Reference
d-ring fused 1,2,3-thiadiazole DHEA derivativesHuman breast cancer (T47D)0.042 - 0.058 nih.gov
Adriamycin (Reference)Human breast cancer (T47D)0.04 nih.gov
3-substituted benzo nih.govnih.govimidazo[1,2-d] nih.govnih.govnih.govthiadiazole derivativesHuman myeloid leukemia (HL-60)0.24 - 1.72 nih.gov
3-substituted benzo nih.govnih.govimidazo[1,2-d] nih.govnih.govnih.govthiadiazole derivativesHuman myeloid leukemia (U937)0.24 - 1.72 nih.gov
3-substituted benzo nih.govnih.govimidazo[1,2-d] nih.govnih.govnih.govthiadiazole derivativesMelanoma (SK-MEL-1)2.09 - 8.95 nih.gov

Research into non-steroidal anti-inflammatory drugs (NSAIDs) is continuous, with a goal of finding more effective and safer alternatives. Heterocyclic compounds, including thiadiazole derivatives, have been a fertile ground for this research. nih.gov A study on newly synthesized thiazole (B1198619)/oxazole substituted benzothiazole (B30560) derivatives showed that they possess anti-inflammatory and analgesic properties. nih.gov Specifically, one compound, 4-(2-(4-chlorophenyl)benzo[d]thiazol-3(2H)-yl)-N-((3-substituted-2-hydrobenzo[d]thiazol-2-yl)methylene)thiazol-2-amine, was found to be more active than the reference drug in animal models. nih.gov Molecular hybridization techniques, combining an indole (B1671886) ring with an imidazole[2,1-b]thiazole moiety, have also yielded derivatives with potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines like NO, IL-6, and TNF-α. rsc.org

With the rise of antimicrobial resistance, there is an urgent need for new classes of antimicrobial and antifungal agents. nih.govnih.gov Benzothiazole derivatives have been shown to be effective antimicrobial and antifungal agents, particularly when substituted with electron-withdrawing groups. medipol.edu.tr A study on a library of matched pairs of 1,2,3-dithiazoles and the rare 1,2,3-thiaselenazoles led to the development of both narrow and broad-spectrum antimicrobial compounds with sub-micromolar potency and limited toxicity. nih.gov The 1,2,3-thiaselenazole class of compounds is considered a potential new avenue for treating a variety of multi-resistant hospital-derived infections. nih.gov Furthermore, novel 1,2,3-triazoles linked to carbohydrate units have demonstrated promising antibacterial activity against Staphylococcus aureus and antifungal activity against Candida albicans and Aspergillus niger. nih.gov

Table 2: In Vitro Antimicrobial Activity of Thiazole and Triazole Derivatives

Compound TypeMicroorganismActivityReference
1,2,3-triazole glycoside derivative (Compound 5)Staphylococcus aureusActivity better than reference drug Ampicillin nih.gov
1,2,3-triazole glycoside derivative (Compound 5)Candida albicansInhibition zone of 15 mm nih.gov
1,2,3-triazole glycoside derivative (Compound 5)Aspergillus nigerInhibition zone of 14 mm nih.gov
4,5,6-trichlorocyclopenta[d] nih.govnih.govnih.govthiaselenazole (11a)Candida albicans, Cryptococcus neoformans, Staphylococcus aureus, Acinetobacter baumanniiPotent activity nih.gov

Enzyme inhibition is a key mechanism of action for many drugs. The thiadiazole scaffold has been successfully utilized to design inhibitors for various enzymes. A novel class of 1,3,4-thiadiazole-bearing Schiff base analogues demonstrated excellent inhibitory activity against the α-glucosidase enzyme, a target for managing diabetes. nih.gov Several of these analogues showed significantly better inhibition profiles than the standard drug, acarbose. nih.gov In the realm of oncology, new series of thiazole and imidazo[2,1-b]thiazole (B1210989) derivatives have been synthesized and identified as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) kinases, which are crucial targets in breast cancer therapy. nih.gov Some of these compounds also exhibited inhibitory activity against dihydrofolate reductase (DHFR), indicating a multi-targeting potential. nih.gov

Table 3: Enzyme Inhibition by Thiadiazole Derivatives

Compound TypeEnzymeActivity (IC50 in µM)Reference
1,3,4-thiadiazole-bearing Schiff base analogue (analogue 8)α-glucosidase1.10 ± 0.10 nih.gov
1,3,4-thiadiazole-bearing Schiff base analogue (analogue 9)α-glucosidase1.30 ± 0.10 nih.gov
Acarbose (Reference)α-glucosidase11.50 ± 0.30 nih.gov
Imidazo[2,1-b]thiazole derivative (Compound 39)EGFR0.153 nih.gov
Imidazo[2,1-b]thiazole derivative (Compound 39)HER20.108 nih.gov
Imidazo[2,1-b]thiazole derivative (Compound 43)EGFR0.122 nih.gov
Imidazo[2,1-b]thiazole derivative (Compound 43)HER20.078 nih.gov
Imidazo[2,1-b]thiazole derivative (Compound 39)DHFR0.291 nih.gov
Imidazo[2,1-b]thiazole derivative (Compound 42)DHFR0.123 nih.gov

The modulation of G-protein coupled receptors, such as adenosine (B11128) receptors, is a significant area of drug development. A series of 2,3,5-substituted nih.govnih.govnih.gov-thiadiazole derivatives were synthesized and evaluated as potential allosteric modulators of adenosine receptors. nih.gov These compounds were found to inhibit the binding of an agonist to human A1 adenosine receptors. nih.govnih.gov Further investigation suggested that these thiadiazoles might act as sulfhydryl modifying agents, reversibly interacting with cysteine residues in the cell membrane preparations, rather than being classical allosteric modulators. nih.gov This unique mechanism of action highlights the diverse ways in which the thiadiazole scaffold can interact with biological systems.

Mechanistic Studies of Biological Action at the Molecular and Cellular Level (in vitro)

Detailed in vitro studies on the specific molecular and cellular mechanisms of action for benzo[d] researchgate.netrsc.orgthiadiazol-5-amine are not extensively documented in publicly available research. However, investigations into derivatives of the core benzo[d] researchgate.netrsc.orgthiadiazole structure provide insights into its biological potential, particularly in the context of agriculture and plant sciences.

Derivatives of benzo[d] researchgate.netrsc.orgthiadiazole are recognized for their ability to induce systemic acquired resistance (SAR) in plants, a key defense mechanism against a wide array of pathogens. nih.govnih.gov For instance, S-methyl benzo researchgate.netrsc.orgthiadiazole-7-carbothioate (BTH), a well-known plant activator, has been shown to trigger plant defenses without possessing direct antimicrobial properties itself. nih.gov Mechanistic studies indicate that BTH and its derivatives can influence signaling pathways associated with salicylic (B10762653) acid (SA), jasmonic acid (JA), and ethylene (B1197577) (ET), which are crucial hormones in plant defense. nih.gov The application of these compounds can lead to the increased expression of defense-related marker genes, such as those for phenylalanine ammonia-lyase (PAL) and pathogenesis-related (PR) proteins. nih.gov

In one study, novel 1,2,3-benzotriazin-4-one derivatives incorporating the benzo[d] researchgate.netrsc.orgthiadiazole moiety were synthesized and evaluated for nematicidal activity against Meloidogyne incognita. nih.gov Several of these compounds demonstrated significant inhibitory activity, suggesting that the benzo[d] researchgate.netrsc.orgthiadiazole fragment contributes to the observed biological effect, potentially by enhancing the plant's natural immunity. nih.gov Similarly, certain benzo-1,2,3-thiadiazole-7-carboxylate derivatives have shown potent activity against cucumber pathogens, proving more effective than the commercial activator BTH in field tests. nih.gov While these studies focus on plant biology, they underscore the capacity of the benzo[d] researchgate.netrsc.orgthiadiazole ring system to interact with and modulate complex biological pathways at a cellular level.

Contributions to Materials Science and Optoelectronics

The benzo[d] researchgate.netrsc.orgthiadiazole heterocycle is a cornerstone in the design of advanced organic materials, prized for its inherent electronic characteristics that are highly suitable for optoelectronic devices.

The benzo[d] researchgate.netrsc.orgthiadiazole (isoBT) nucleus, along with its more common isomer benzo[c] researchgate.netrsc.orgthiadiazole (BT), is fundamentally an electron-deficient system. rsc.orgnih.gov This electron-withdrawing nature is a critical property exploited in the design of organic semiconductors. rsc.orgmdpi.com By incorporating this unit into a larger molecular or polymeric structure, chemists can effectively lower the energy level of the Lowest Unoccupied Molecular Orbital (LUMO). rsc.orgnih.gov

This tuning of electronic energy levels is a central strategy in creating n-type (electron-transporting) and acceptor materials for organic electronics. rsc.org The fusion of a second thiadiazole ring to form benzo[1,2-d:4,5-d′]bis( researchgate.netrsc.orgthiadiazole) (isoBBT) further enhances these electron-accepting properties, making it a powerful building block for materials with small energy gaps. mdpi.comnih.gov Quantum-mechanical calculations have confirmed that while the isoBT isomer has a higher LUMO and energy band gap compared to the conventional BT isomer, its unique electronic structure offers alternative pathways for designing high-performance semiconductors. nih.gov This inherent electron deficiency is a key reason for its widespread use in developing materials for various optoelectronic applications. mdpi.commdpi.com

The favorable electronic properties of the benzo[d] researchgate.netrsc.orgthiadiazole scaffold have led to its successful integration into high-performance optoelectronic devices, including organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). mdpi.comnih.gov Its derivatives serve as crucial building blocks for organic dyes and polymers used in the active layers of these devices. researchgate.netmdpi.comnih.gov

In the realm of solar energy, the isoBT isomer has been incorporated as an internal acceptor in D-A-π-A1 type metal-free organic dyes for dye-sensitized solar cells (DSSCs). nih.govmdpi.com These devices have shown promising photovoltaic performance, with one isoBT-containing dye, KEA321, achieving a power conversion efficiency (PCE) of 5.17%. mdpi.com This performance was noted as being superior to that of comparable dyes made with the more common BT isomer. mdpi.com While not the specific 5-amine derivative, polymers based on the related benzo[d]thiazole core have enabled organic solar cells with efficiencies reaching as high as 19.54%, demonstrating the immense potential of this class of heterocycles. nih.gov

The utility of these building blocks extends to OLEDs, where they can be used to create emissive materials. mdpi.comnih.gov The development of new building blocks like benzo[1,2-d:4,5-d′]bis( researchgate.netrsc.orgthiadiazole) (isoBBT) is considered a promising route to novel components for both OLEDs and organic solar cells. nih.govresearchgate.net

Device TypeCore HeterocycleKey Performance MetricReference
OSCBenzo[d]thiazole Polymer19.54% PCE nih.gov
PSCBenzo[c] researchgate.netnih.govthiadiazole Polymer12.33% PCE acs.org
DSSCBenzo[d] researchgate.netrsc.orgthiadiazole Dye (KEA321)5.17% PCE mdpi.com

A predominant strategy in modern organic electronics is the design of donor-acceptor (D-A) conjugated polymers. rsc.orgmdpi.com This approach involves alternating electron-rich (donor) and electron-deficient (acceptor) units along a polymer backbone. rsc.org The benzo[d] researchgate.netrsc.orgthiadiazole unit and its related isomers are quintessential acceptor building blocks due to their electron-withdrawing character. rsc.orgnih.govnih.govnih.gov

The synthesis of these D-A polymers is typically achieved through palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille reactions. mdpi.comnih.gov These methods allow for the precise connection of donor monomers (e.g., carbazole, thiophene) with acceptor monomers based on the benzothiadiazole core. mdpi.comnih.gov This "push-pull" electronic structure within the polymer chain facilitates intramolecular charge transfer, which narrows the material's energy band gap and allows it to absorb a broader range of the solar spectrum. nih.gov By carefully selecting the donor and acceptor components, researchers can fine-tune the resulting polymer's optical and electrochemical properties for specific applications in transistors, solar cells, and light-emitting devices. rsc.orgmdpi.com

Utility as a Synthon in Complex Organic Synthesis

Beyond its direct use in materials, benzo[d] researchgate.netrsc.orgthiadiazol-5-amine and its parent heterocycle are valuable synthons—or building blocks—for constructing more complex molecular architectures. researchgate.netmdpi.comnih.govmdpi.com The synthesis of the 5-amino isomer itself can be accomplished through the reduction of mixed nitro-benzo researchgate.netrsc.orgthiadiazoles using reagents like iron powder in acidic ethanol (B145695). chemicalbook.com

A particularly useful and widely exploited derivative is 4,7-dibromobenzo[d] researchgate.netrsc.orgthiadiazole. researchgate.netresearchgate.net This compound serves as a versatile platform for building larger conjugated systems. The bromine atoms can be selectively substituted through various powerful chemical reactions:

Palladium-catalyzed cross-coupling reactions: Methods like the Suzuki-Miyamura and Stille reactions are used to form new carbon-carbon bonds, attaching various aryl or heteroaryl groups to the core structure. nih.govnih.gov This is a primary method for creating the D-A systems discussed previously.

Nucleophilic Aromatic Substitution (SNAr): The bromine atoms can be replaced by nucleophiles, such as amines (e.g., morpholine) or thiols, to introduce different functionalities. nih.govresearchgate.net

Direct C-H Arylation: This modern, atom-economical method allows for the coupling of the benzothiadiazole core with other aromatic compounds without the need for pre-functionalization like boronic esters or stannanes. nih.govmdpi.com

The ability to selectively functionalize the benzo[d] researchgate.netrsc.orgthiadiazole ring at specific positions makes it a powerful and adaptable synthon for the rational design and synthesis of novel organic dyes, polymers, and pharmaceutically relevant scaffolds. mdpi.comnih.govresearchgate.net

Future Perspectives and Emerging Research Directions for Benzo D 1 2 3 Thiadiazol 5 Amine

Innovation in Green and Sustainable Synthetic Methodologies

The future synthesis of benzo[d] nih.govmdpi.comnih.govthiadiazol-5-amine and its derivatives is expected to be heavily influenced by the principles of green chemistry. Current research on related heterocyclic compounds, such as benzothiazoles and thiadiazoles, highlights a move away from traditional synthetic methods that often involve harsh conditions and hazardous reagents. bepls.com Emerging sustainable approaches that are likely to be adapted for benzo[d] nih.govmdpi.comnih.govthiadiazol-5-amine include metal-free synthesis, microwave-assisted reactions, and catalyst- and additive-free methodologies. nih.govnih.govnih.govnih.gov

Metal-free synthetic routes, which utilize reagents like molecular iodine and molecular oxygen as oxidants, offer an environmentally benign alternative to heavy metal catalysts. nih.gov Microwave-assisted synthesis has been shown to significantly reduce reaction times, increase yields, and often requires less solvent compared to conventional heating methods. nih.govias.ac.insemanticscholar.org The development of one-pot, multi-component reactions will also be a key focus, as these methods improve atom economy by combining several synthetic steps without isolating intermediates. bepls.com The use of greener solvents, such as polyethylene glycol (PEG) or water, and even solvent-free reaction conditions, are anticipated to become more prevalent in the synthesis of this important molecule. bepls.comnih.gov

Table 1: Comparison of Conventional and Green Synthetic Approaches for Heterocycles

FeatureConventional SynthesisGreen/Sustainable Synthesis
Catalysts Often relies on transition metals.Aims for metal-free or recyclable catalysts. nih.govbepls.com
Solvents Frequently uses volatile organic compounds (VOCs).Employs green solvents (e.g., water, PEG) or solvent-free conditions. bepls.comnih.gov
Energy Input Typically involves prolonged heating.Utilizes energy-efficient methods like microwave irradiation. nih.govias.ac.in
Reaction Time Can be lengthy, spanning several hours to days.Often significantly shorter, from minutes to a few hours. nih.gov
Byproducts May generate significant hazardous waste.Designed to minimize waste and improve atom economy. researchgate.net

Comprehensive Exploration of Novel Reactivity and Transformation Pathways

A deeper understanding of the reactivity of benzo[d] nih.govmdpi.comnih.govthiadiazol-5-amine is crucial for unlocking its full potential. Future research will likely focus on exploring both the reactivity of the heterocyclic core and the pendant amino group. The electron-withdrawing nature of the thiadiazole ring makes the benzene (B151609) ring susceptible to nucleophilic aromatic substitution, a pathway that has been explored in related bromo-substituted benzo[d] nih.govmdpi.comnih.govthiadiazole systems. nih.govresearchgate.netmdpi.com This opens up avenues for introducing a wide range of functional groups onto the aromatic core.

Conversely, the amino group provides a handle for a variety of chemical transformations. It can undergo electrophilic substitution, allowing for the introduction of diverse substituents. nih.gov The development of novel derivatization strategies targeting the amine function, such as the formation of amides, sulfonamides, and Schiff bases, will be a key area of investigation. semanticscholar.org Furthermore, modern synthetic techniques like C-H functionalization, which has been successfully applied to the 2,1,3-benzothiadiazole (B189464) isomer, could provide regioselective methods for derivatizing the benzo[d] nih.govmdpi.comnih.govthiadiazole scaffold directly, bypassing the need for pre-functionalized starting materials. acs.org The exploration of its participation in cross-coupling reactions, such as the Buchwald-Hartwig amination, will also be vital for constructing more complex molecular architectures. nih.gov

Rational Design of Benzo[d]nih.govmdpi.comnih.govthiadiazol-5-amine Derivatives with Tailored Properties

The rational design of novel benzo[d] nih.govmdpi.comnih.govthiadiazol-5-amine derivatives is a promising avenue for developing compounds with specific, enhanced properties for targeted applications. This approach relies heavily on understanding the structure-activity relationship (SAR) and structure-property relationship (SPR). nih.gov In the context of medicinal chemistry, for example, systematic modifications of the core structure and the substituents on the amino group or the aromatic ring can lead to derivatives with improved biological activity, such as enhanced anticancer or antimicrobial properties. nih.govnih.gov

Computational modeling and in silico screening will play a pivotal role in this rational design process. Density Functional Theory (DFT) calculations can predict the electronic properties, such as HOMO-LUMO energy gaps, which are crucial for applications in materials science. Molecular docking studies can help in designing derivatives with high affinity and selectivity for specific biological targets, thereby guiding the synthesis of more potent therapeutic agents. nih.gov By combining computational predictions with empirical synthetic exploration, researchers can accelerate the discovery of new benzo[d] nih.govmdpi.comnih.govthiadiazol-5-amine derivatives with tailored functionalities.

Table 2: Key Considerations for the Rational Design of Derivatives

Design AspectTarget ApplicationDesired Property
Substituent Position Medicinal ChemistryEnhanced binding to biological targets. nih.gov
Electronic Effects Materials ScienceTunable HOMO/LUMO levels for optoelectronic devices. nih.gov
Steric Hindrance BothImproved selectivity and modulation of intermolecular interactions.
Solubility BothEnhanced processability for materials and bioavailability for drugs.

Interdisciplinary Integration and Advanced Functional Material Development

The unique electronic properties of the benzo[d] nih.govmdpi.comnih.govthiadiazole (isoBTD) core make it a highly attractive building block for the development of advanced functional materials. nih.gov Its electron-accepting nature, coupled with a relatively high LUMO energy level and wide bandgap, makes it a promising component for organic electronics. researchgate.netmdpi.comnih.gov Future research will likely see the integration of benzo[d] nih.govmdpi.comnih.govthiadiazol-5-amine into various material systems.

One of the most promising areas is its use in the construction of donor-acceptor (D-A) type polymers for organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). The amino group can serve as a point of polymerization or as a modifiable site to fine-tune the electronic and physical properties of the resulting polymers. rsc.org Furthermore, the inherent fluorescence of many benzothiadiazole derivatives suggests that benzo[d] nih.govmdpi.comnih.govthiadiazol-5-amine could be a valuable scaffold for developing novel fluorescent probes and sensors for various analytes. mdpi.com The integration of this compound into polymers of intrinsic microporosity (PIMs) could also lead to new materials for applications in areas like photocatalysis. rsc.org The interdisciplinary collaboration between chemists, materials scientists, and physicists will be essential to fully realize the potential of benzo[d] nih.govmdpi.comnih.govthiadiazol-5-amine in these cutting-edge technologies.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for benzo[d][1,2,3]thiadiazol-5-amine, and how can reaction conditions be optimized to improve yield?

  • This compound derivatives are typically synthesized via multistep sequences involving nitro reduction and cyclization. For example, a nitro intermediate (e.g., 5-chloro-4-nitro-benzo[c][1,2,5]thiadiazole) can be reduced using an iron-acetic acid mixture in methanol to yield the amine . Optimization involves adjusting stoichiometry, solvent polarity, and reaction time. Acidic or basic media (e.g., sulfuric acid or pyridine) during thiadiazole ring formation also critically influence regioselectivity .

Q. Which spectroscopic and crystallographic methods are most reliable for structural characterization of this compound derivatives?

  • X-ray crystallography is the gold standard for confirming molecular geometry, as demonstrated in studies of structurally similar thiadiazole derivatives (e.g., antitumor thiazol-2-amines with resolved β angles of 119.2°) . NMR spectroscopy (¹H/¹³C) and FT-IR are essential for functional group validation, particularly to distinguish amine protons from aromatic signals .

Q. How can researchers validate the purity of this compound intermediates during synthesis?

  • HPLC with UV detection (λ = 254 nm) is recommended for monitoring reaction progress. Thin-layer chromatography (TLC) using silica gel plates and ethyl acetate/hexane eluents provides rapid purity checks. For quantitative analysis, elemental analysis (C, H, N, S) ensures stoichiometric consistency .

Advanced Research Questions

Q. What experimental strategies resolve contradictory biological activity data in this compound derivatives?

  • Contradictions often arise from substituent positioning or assay variability. For example, antitumor activity in thiadiazole derivatives depends on electron-withdrawing groups (e.g., nitro or chloro) at specific positions . Systematic SAR studies using isogenic cell lines and standardized protocols (e.g., MTT assays at 48–72 hours) can clarify discrepancies. Cross-validation with docking studies (e.g., targeting acetylcholinesterase or 15-lipoxygenase) may explain mechanistic variations .

Q. How can computational modeling guide the design of this compound analogs with enhanced bioactivity?

  • DFT calculations optimize electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and binding affinity. For instance, studies on 5-difluoromethyl-1,3,4-thiadiazole-2-amino derivatives used DFT to correlate charge distribution with anticancer activity . Molecular dynamics simulations further assess stability in biological environments, such as membrane permeability or protein-ligand interactions .

Q. What methodologies address low solubility of this compound derivatives in pharmacological assays?

  • Structural modifications like N-acylation (using acid chlorides in dioxane) or PEGylation improve hydrophilicity . Co-solvent systems (e.g., DMSO-water mixtures) or nanoparticle encapsulation (e.g., liposomes) enhance bioavailability without altering core activity .

Q. How can researchers design enantioselective syntheses for chiral this compound derivatives?

  • Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., palladium-catalyzed cross-coupling) can induce stereocontrol. For example, Mn(II)-catalyzed reactions have been used to synthesize enantiopure thiadiazole-amine complexes with defined coordination geometries .

Methodological Guidance Table

Research ChallengeRecommended ApproachKey References
Synthesis OptimizationIron-acetic acid reduction; solvent polarity adjustment
Structural ValidationX-ray crystallography; ¹H/¹³C NMR
Bioactivity ConflictsSAR studies; docking simulations
Solubility EnhancementN-acylation; co-solvent systems

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